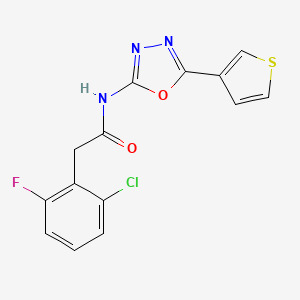![molecular formula C12H12N4S B2958578 5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 309283-88-3](/img/structure/B2958578.png)
5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring, with a thiol group attached at the third position The presence of the propan-2-yl group at the fifth position further distinguishes this compound
作用机制
Target of Action
The primary target of 5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is unlike VLX600, a known iron chelator . The addition of Fe2+ can abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within cells . Rapidly proliferating cancer cells have a higher iron requirement than normal cells . Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation .
Result of Action
The compound displays strong antiproliferative activity in vitro against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis might be at least via the mitochondria pathway .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated product, which can then be further modified to introduce the propan-2-yl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine or indole rings.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various thioether derivatives.
科学研究应用
5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Triazinoindoles have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-(3-butenylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-prenylthio-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-propan-2-yl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7(2)16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMNINODHMLFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=NNC(=S)N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
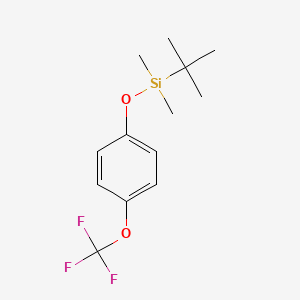
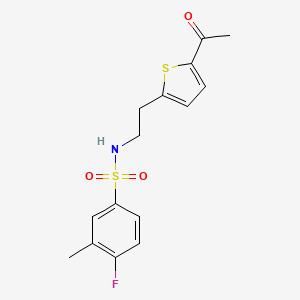
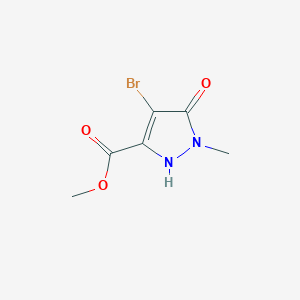
![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)
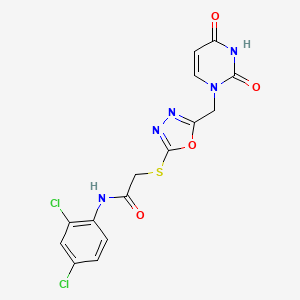
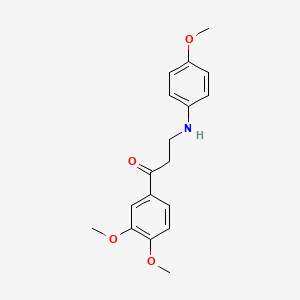
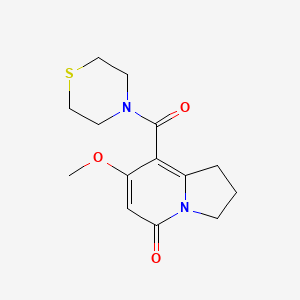
![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2958508.png)
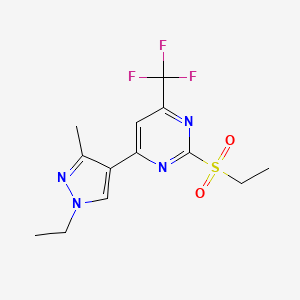
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)
